molecular formula C10H9N5 B2989128 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine CAS No. 1247848-33-4

1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

Cat. No.: B2989128
CAS No.: 1247848-33-4
M. Wt: 199.217
InChI Key: HOIYZFFSFRFCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine is a functionalized tetrazole derivative designed for advanced chemical and materials science research. This compound integrates a phenyl group at the N-1 position of the tetrazole ring and a propargyl (prop-2-yn-1-yl) moiety on the 5-amine, making it a valuable synthon for constructing complex molecular architectures. Tetrazole-based compounds are of significant interest due to their high nitrogen content and stability, serving as key precursors in heterocyclic chemistry . The propargyl substituent provides a versatile handle for further chemical modification via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the creation of novel polymers, dendrimers, and bioconjugates. Researchers utilize such tetrazole derivatives as ligands in coordination chemistry to develop metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis and sensing . Furthermore, high-nitrogen compounds like this tetrazole derivative are explored in the development of energetic materials, where they can contribute to gas-generating systems . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-phenyl-N-prop-2-ynyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-2-8-11-10-12-13-14-15(10)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIYZFFSFRFCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247848-33-4
Record name 1-phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with propargyl bromide to form the intermediate 1-phenyl-1H-tetrazole. This intermediate is then reacted with propargylamine under appropriate conditions to yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at a temperature of 25-30°C for 4-5 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of recyclable catalysts, such as zinc oxide nanoparticles, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase (MAO) and lysine-specific demethylase-1 (LSD-1), leading to the modulation of neurotransmitter levels and epigenetic regulation . The propargyl group in the compound is crucial for its activity, as it can form covalent bonds with the active sites of these enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The following table compares key structural and physicochemical properties of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine with similar tetrazole and triazole derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Properties Applications/Notes
1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine C10H10N6 214.23 g/mol Phenyl (1-position), propargyl (N-linked) High nitrogen content (39.2%); potential for click chemistry due to alkyne group Likely intermediate for bioconjugation or drug design
N,N-Bis(4-chlorobenzyl)-2H-tetrazol-5-amine () C15H13Cl2N5 334.21 g/mol Two 4-chlorobenzyl groups (N-linked) Lipophilic; chlorine atoms may enhance bioactivity Neuropeptides B/W receptor targeting (NPBW1_HUMAN)
1-Methyl-1H-tetrazol-5-amine () C2H5N5 99.09 g/mol Methyl (1-position) ΔfH°gas = 184.2 kJ/mol; sublimation enthalpy = 93.5 kJ/mol Thermal stability suitable for energetic materials; simpler structure
HANTP (3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine) () C4H4N8O4 228.13 g/mol Nitro groups (3,4-positions) Density = 1.61–2.92 g/cm³; decomposition temp. = 171–270°C; detonation velocity ≈ 8.9 km/s High-energy primary explosive; nitro groups enhance detonation performance
5-Amino-1H-tetrazole monohydrate () CH5N5O 103.09 g/mol Unsubstituted tetrazole core Hydrate form; soluble in polar solvents Precursor for tetrazole-based ligands or coordination polymers

Thermal and Physicochemical Stability

  • The propargyl group may lower thermal stability compared to methyl-substituted tetrazoles (: ΔsubH° = 93.5 kJ/mol) due to alkyne reactivity .
  • HANTP’s nitro groups contribute to its high decomposition temperature (up to 270°C), whereas the target compound’s stability would depend on substituent interactions .

Biological Activity

1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to elucidate the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N6\text{C}_{12}\text{H}_{12}\text{N}_{6}

This structure features a phenyl group and a propynyl substituent attached to the tetrazole ring, which may influence its biological activity.

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit various biological activities. The following subsections detail specific activities associated with this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance:

  • A study evaluated the antibacterial activity of various tetrazole compounds against clinical strains of bacteria. Compounds similar to 1-Phenyl-n-(prop-2-yn-1-yl)-1H-tetrazol-5-amine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus8
Compound BE. coli16
1-Pn-(Prop)S. epidermidis4

Anticancer Activity

Tetrazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that:

  • The compound exhibited cytotoxic effects on various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values ranged from 10 to 25 µM depending on the cell line tested .
Cell LineIC50 (µM)
HeLa15
MCF720
A54910

The mechanism of action for the anticancer activity of tetrazole derivatives is believed to involve:

  • Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in cancer cells.
  • Induction of apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in tumor cells .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on a series of tetrazole derivatives, researchers synthesized and tested several compounds for their antimicrobial efficacy. Among them, a derivative structurally related to 1-Phenyl-n-(prop-2-yn-1-yloxy)-6-phenyltetrazole showed promising results against multi-drug resistant strains .

Case Study 2: Anticancer Screening

A recent investigation focused on the anticancer properties of various tetrazole derivatives, including our compound of interest. The study revealed that modifications at the phenyl ring significantly enhanced cytotoxicity against breast and lung cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine, and what analytical techniques confirm its structure?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like substituted hydrazides or tetrazole derivatives. For example, highlights the use of phosphorous oxychloride for cyclization in similar tetrazole-based energetic materials. Structural confirmation employs 1H/13C NMR for proton/carbon environment analysis, IR spectroscopy for functional group identification, and single-crystal X-ray diffraction (SC-XRD) for definitive crystal structure determination (e.g., as applied to HANTP derivatives in ). SC-XRD data refinement often utilizes SHELX software for resolving atomic positions .

Q. What key thermodynamic properties are critical for characterizing this compound, and how are they measured?

  • Methodological Answer : Thermodynamic parameters include enthalpy of formation (ΔfH°) and sublimation enthalpy (ΔsubH) . These are experimentally determined via bomb calorimetry (for ΔfH°) and differential scanning calorimetry (DSC) or vapor-phase sublimation measurements (for ΔsubH). provides NIST-validated data for tetrazole derivatives, where ΔfH°gas values (e.g., 302.4–313.2 kJ/mol) are calculated using Gaussian 03 for computational validation .

Q. How is the thermal stability of tetrazole derivatives assessed experimentally?

  • Methodological Answer : Thermal stability is evaluated using thermogravimetric analysis (TGA) and DSC. Decomposition temperatures (Td) are measured under controlled heating rates (e.g., 5–10°C/min in N2 atmosphere). reports Td values for HANTP salts (171–270°C), with discrepancies resolved by repeating experiments under standardized conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data between experimental and computational models?

  • Methodological Answer : Discrepancies often arise from differences in sample purity, experimental setup (e.g., heating rate), or computational approximations. To address this:
  • Cross-validate experimental TGA/DSC data with high-level DFT calculations (e.g., Gaussian 03, as in ) .
  • Use sensitivity analysis to quantify the impact of input parameters (e.g., heat of formation) on computational outputs .
  • Ensure experimental replicates under inert atmospheres to minimize oxidative decomposition artifacts.

Q. What challenges arise in crystallographic refinement of tetrazole-based compounds, and how can SHELX software mitigate them?

  • Methodological Answer : Challenges include disorder in propargyl groups and hydrogen bonding ambiguities . SHELXTL (Bruker AXS) and SHELXL are optimized for small-molecule refinement:
  • Use PART and DFIX commands to constrain disordered moieties.
  • Apply TWIN/BASF commands for twinned crystals (common in tetrazoles due to planar symmetry). emphasizes SHELX’s robustness in resolving high-symmetry space groups and handling weak diffraction data .

Q. How can CuAAC reactions be optimized for synthesizing triazoloquinoxalines from tetrazole precursors?

  • Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency depends on:
  • Catalyst loading : 5–10 mol% CuI in anhydrous toluene ().
  • Reaction time/temperature : 12–24 hr at 60–80°C for maximal yield.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate products (21% yield reported in ) .

Q. What strategies improve the accuracy of detonation property predictions for energetic tetrazole derivatives?

  • Methodological Answer : Use EXPLO5 (v6.01) with inputs from:
  • Experimentally measured densities (via SC-XRD or gas pycnometry).
  • Computed heats of formation (Gaussian 03 with CBS-QB3 method).
    highlights this approach for HANTP salts, achieving <5% deviation from experimental detonation velocities .

Data Contradiction Analysis

Q. How should researchers address conflicting sublimation enthalpy values from different experimental methods?

  • Methodological Answer : Conflicting ΔsubH values (e.g., 116.4 vs. 120.2 kJ/mol in ) arise from:
  • Measurement techniques : Sublimation via Knudsen effusion vs. DSC.
  • Temperature ranges : Narrow vs. broad intervals (e.g., 379–438 K).
    Mitigation involves:
  • Standardizing methods (e.g., NIST-recommended DSC protocols).
  • Reporting uncertainty intervals (e.g., ±1.7 kJ/mol in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.